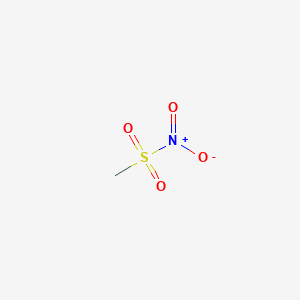
(Methanesulfonyl)(dioxo)-lambda~5~-azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanesulfonic anhydride can be prepared by the dehydration of methanesulfonic acid using phosphorus pentoxide. The reaction is as follows:
P2O5+6CH3SO3H→3(CH3SO2)2O+2H3PO4
The compound can be purified by distillation under vacuum or by recrystallization from methyl tert-butyl ether or toluene .
Industrial Production Methods: In industrial settings, methanesulfonic anhydride is often produced in situ by reacting methanesulfonyl chloride with a base such as pyridine or triethylamine . This method is advantageous as it avoids the formation of side products and allows for efficient production.
Chemical Reactions Analysis
Types of Reactions: Methanesulfonic anhydride undergoes various types of reactions, including:
Oxidation: It can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinic acid.
Substitution: It readily undergoes nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals can induce the oxidation of methanesulfonic anhydride to methanesulfonic acid.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Methanesulfonic anhydride reacts with alcohols in the presence of a non-nucleophilic base to form methanesulfonates.
Major Products:
Methanesulfonic acid: Formed through oxidation.
Methanesulfinic acid: Formed through reduction.
Methanesulfonates: Formed through substitution reactions with alcohols.
Scientific Research Applications
Methanesulfonic anhydride has a wide range of applications in scientific research:
Mechanism of Action
Methanesulfonic anhydride can be compared with other similar compounds such as methanesulfonyl chloride and methanesulfonyl azide:
Methanesulfonyl chloride: Similar to methanesulfonic anhydride, it is used to make methanesulfonates and to generate sulfene.
Methanesulfonyl azide: Used as a reagent for the production of diazo compounds.
Uniqueness: Methanesulfonic anhydride is unique in its ability to perform mesylation of alcohols to form sulfonates without the formation of alkyl chloride as a side product, making it more suitable for certain applications .
Comparison with Similar Compounds
- Methanesulfonyl chloride
- Methanesulfonyl azide
- Methanesulfinic acid
- Methanesulfonic acid
Properties
CAS No. |
921193-02-4 |
|---|---|
Molecular Formula |
CH3NO4S |
Molecular Weight |
125.11 g/mol |
IUPAC Name |
nitrosulfonylmethane |
InChI |
InChI=1S/CH3NO4S/c1-7(5,6)2(3)4/h1H3 |
InChI Key |
JJAWRAIDXPKELG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


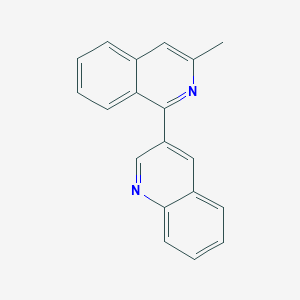
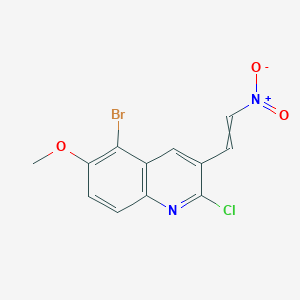
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
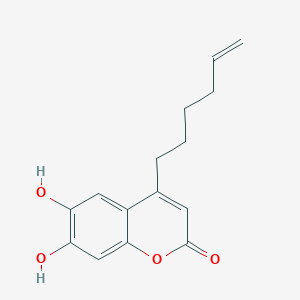
![5-[(1-Formyl-4,5,7-trimethoxynaphthalen-2-YL)oxy]pentanamide](/img/structure/B12626448.png)
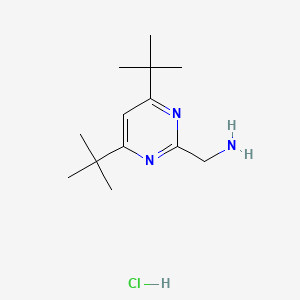
![2,6-Dibromo-N-[2-(pyridin-2-yl)ethyl]pyridin-4-amine](/img/structure/B12626458.png)
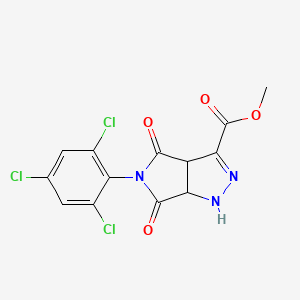
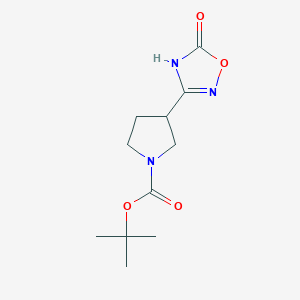

![4-(6-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B12626487.png)

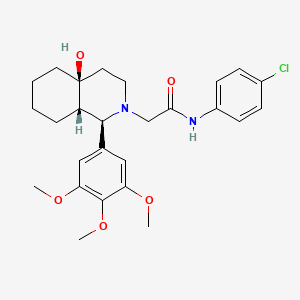
![2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene](/img/structure/B12626500.png)
